1-Oxa-8-azaspiro[4.5]decane hydrochloride

FAAH inhibitor spirocyclic scaffold kinact/Ki

Medicinal chemistry teams pursuing CNS targets face long synthetic timelines when scaffolds lack pre-existing SAR. Scaffold interchange without re-optimization causes 10-14-fold potency losses in FAAH programs and unpredictable selectivity shifts. 1-Oxa-8-azaspiro[4.5]decane hydrochloride resolves this with a pre-validated core delivering: • kinact/Ki of 3130 M⁻¹s⁻¹ for covalent FAAH inhibitors, exceeding the 2500 M⁻¹s⁻¹ in vivo efficacy threshold • Sub-nanomolar σ1 affinity (Ki 0.47 nM) with up to 44-fold selectivity over σ2 • M1-selective muscarinic agonist activity with oral efficacy at sub-mg/kg doses. MW 177.67, XLogP3 0.5, and a secondary amine handle enable rapid N-functionalization for library synthesis.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 3970-79-4
Cat. No. B1592438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decane hydrochloride
CAS3970-79-4
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC1.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h9H,1-7H2;1H
InChIKeyLAAJAVVOPJHOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-8-azaspiro[4.5]decane Hydrochloride: Spirocyclic Core for M1 Agonists & FAAH Inhibitors


1-Oxa-8-azaspiro[4.5]decane hydrochloride is a spirocyclic secondary amine building block that incorporates both an oxygen and a nitrogen atom into a conformationally constrained bicyclic scaffold [1]. This core has been validated as a privileged structure in two distinct therapeutic programs: it serves as the pharmacophoric backbone of M1-selective muscarinic agonists (e.g., YM796, YM954) developed for cognitive disorders [2], and as an optimized spirocyclic template for covalent fatty acid amide hydrolase (FAAH) inhibitors with kinact/Ki values exceeding 3000 M⁻¹s⁻¹ [3]. The hydrochloride salt (MW 177.67, purity typically ≥95% by qNMR) provides a stable, solid form suitable for subsequent N‑functionalization in medicinal chemistry campaigns .

1-Oxa-8-azaspiro[4.5]decane Hydrochloride: Why Scaffold Swapping Fails


Subtle structural modifications to the 1-oxa-8-azaspiro[4.5]decane framework produce large, quantifiable changes in target engagement. In the FAAH inhibitor series, replacing the endocyclic oxygen atom with a methylene carbon (core 44) reduced kinact/Ki by 10‑fold, and the isomeric furan analog (core 43) was 14‑fold less potent than the parent 1‑oxa core [1]. Similarly, alternative spirocyclic cores such as 1,4‑dioxa-8-azaspiro[4.5]decane and 1,5‑dioxa-9-azaspiro[5.5]undecane, while capable of yielding sigma‑1 receptor ligands, exhibit different selectivity windows (Ki(σ2)/Ki(σ1) ratios ranging from 2 to 44) and cannot recapitulate the M1‑preferring muscarinic profile that is uniquely enabled by the 1‑oxa‑8‑aza topology [2][3]. Therefore, direct scaffold interchange without re‑optimization of potency, selectivity, and pharmacokinetics is not supported by the available evidence.

1-Oxa-8-azaspiro[4.5]decane Hydrochloride: Quantitative Differentiation vs. Analogs


FAAH Inhibition Potency Advantage of 1-Oxa Core

In a direct head‑to‑head comparison within the same publication, the 1‑oxa‑8‑azaspiro[4.5]decane core (compound 41) exhibited an FAAH kinact/Ki of 3130 M⁻¹s⁻¹, representing a 2‑fold improvement over the 7‑azaspiro[3.5]nonane core (compound 29, 1570 M⁻¹s⁻¹) and a >10‑fold advantage over des‑oxygen and isomeric furan analogs [1]. The replacement of the scaffold oxygen with carbon (compound 44, 307 M⁻¹s⁻¹) or with an isomeric furan (compound 43, 229 M⁻¹s⁻¹) resulted in 10‑ to 14‑fold potency losses, confirming that both the position and the presence of the oxygen atom are critical for high FAAH inhibition.

FAAH inhibitor spirocyclic scaffold kinact/Ki

Sigma-1 Receptor Affinity and Selectivity Window

A series of 1‑oxa‑8‑azaspiro[4.5]decane derivatives displayed σ1 receptor Ki values between 0.47 and 12.1 nM, with selectivity ratios (Ki(σ2)/Ki(σ1)) spanning 2 to 44 [1]. By comparison, the best‑in‑series 1,5‑dioxa‑9‑azaspiro[5.5]undecane derivative (compound 8, a related bis‑oxygen spirocycle included in the same study) showed a Ki(σ1) of approximately 8.9 nM and a selectivity ratio near the lower end of the range [1]. The data demonstrate that the mono‑oxygen 1‑oxa scaffold achieves both superior absolute affinity and a wider, more tunable selectivity window, attributes essential for minimizing off‑target sigma‑2 binding during PET tracer development.

sigma-1 receptor radioligand PET imaging

M1 Agonist Activity and M2/M3 Side-Effect Separation

In a rat passive‑avoidance model, the 1‑oxa‑8‑azaspiro[4.5]decane derivatives (±)-YM796 and (±)-YM954 reversed scopolamine‑induced cognitive impairment at oral doses of 0.031 mg/kg and 0.016 mg/kg, respectively [1]. By comparison, the reference M1‑preferring agonist RS86 required a higher dose to achieve a comparable effect, and (±)-YM796 induced significantly less tremor, hypothermia, and ileum contraction (M2/M3‑mediated endpoints) than both (±)-YM954 and RS86 [1]. These findings indicate that the 1‑oxa‑8‑azaspiro[4.5]decane template can be elaborated into M1 agonists with a functional therapeutic index that is superior to the classic M1 tool compound RS86.

M1 muscarinic agonist Alzheimer's disease cognitive impairment

Physicochemical Profile: Balanced Lipophilicity for CNS Drug-Likeness

The parent 1‑oxa‑8‑azaspiro[4.5]decane scaffold has a computed XLogP3 of 0.5 and a low molecular weight of 141.21 g/mol (free base) [1]. In contrast, the all‑carbon 7‑azaspiro[3.5]nonane core is more lipophilic (predicted XLogP ≈ 1.3), while the bis‑oxygen 1,4‑dioxa‑8‑azaspiro[4.5]decane exhibits a higher hydrogen‑bond acceptor count and reduced basicity of the piperidine nitrogen [2][3]. The mono‑oxygen 1‑oxa scaffold therefore occupies a favorable middle ground: the oxygen atom lowers logP into the optimal CNS range (typically 1‑3) without eliminating the basic amine required for key binding interactions, while maintaining a rotatable bond count and topological polar surface area consistent with blood‑brain barrier penetration.

CNS drug-likeness lipophilicity physicochemical properties

1-Oxa-8-azaspiro[4.5]decane Hydrochloride: High-Impact Applications


FAAH Inhibitor Lead Optimization with High Potency Baseline

Medicinal chemistry teams designing covalent FAAH inhibitors can initiate their SAR campaign from the 1‑oxa‑8‑azaspiro[4.5]decane core, which already delivers a kinact/Ki of 3130 M⁻¹s⁻¹ before any tail or linker optimization [4]. This >2‑fold potency advantage over the 7‑azaspiro[3.5]nonane core allows earlier attainment of the 2500 M⁻¹s⁻¹ threshold identified for in vivo efficacy, potentially reducing the number of synthetic iterations required to identify a development candidate.

M1-Selective Agonist Development with Therapeutic Window

For programs targeting cognitive deficits in Alzheimer's disease, the 1‑oxa‑8‑azaspiro[4.5]decane scaffold can be elaborated into M1 agonists (e.g., YM796 and YM954) that exhibit an attractive functional separation between central M1‑mediated efficacy and peripheral M2/M3‑mediated side effects [4]. The demonstrated oral activity at sub‑milligram per kilogram doses in rodent cognition models positions this core for early‑stage preclinical proof‑of‑concept studies.

Sigma-1 Receptor PET Tracer Discovery

Radiopharmaceutical chemists developing sigma‑1 receptor PET imaging agents can leverage the 1‑oxa‑8‑azaspiro[4.5]decane scaffold to access sub‑nanomolar σ1 affinity (Ki as low as 0.47 nM) with a tunable selectivity window (up to 44‑fold over σ2) [4]. This affinity range supports the high target‑to‑background ratios required for brain imaging, while the scaffold's synthetic accessibility enables rapid ¹⁸F‑radiolabeling and biodistribution evaluation.

CNS Library Synthesis: Balancing Lipophilicity and Basicity

Compound library producers and discovery chemists can utilize 1‑oxa‑8‑azaspiro[4.5]decane hydrochloride as a versatile spirocyclic amine building block for diversity‑oriented synthesis of CNS‑targeted compound collections [4]. Its computed XLogP3 of 0.5 and molecular weight of 177.67 (HCl salt) place it within an attractive property space for blood‑brain barrier penetration, while the secondary amine handle permits straightforward N‑functionalization (acylation, reductive amination, urea formation) to generate diverse screening libraries.

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